

AL-611: A Guanosine Nucleotide Analogue for the Treatment of Hepatitis C

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Compound of Interest

Compound Name: AL-611

Cat. No.: B11927910

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analogue developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleoside analogue, **AL-611** is designed to be orally administered and subsequently metabolized within the body to its active triphosphate form. This active metabolite then acts as a potent and selective inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.^{[1][2]} By mimicking the natural guanosine nucleotide, the triphosphate of **AL-611**'s parent compound is incorporated into the nascent viral RNA chain, leading to premature chain termination and the halting of viral replication.^{[1][2]} This guide provides a comprehensive overview of the preclinical data available for **AL-611**, including its mechanism of action, in vitro activity, and pharmacokinetic profile in preclinical models.

Data Summary

The following tables summarize the key quantitative data for **AL-611** and its active triphosphate form.

Table 1: In Vitro Activity of **AL-611** and its Triphosphate Metabolite

Compound	Assay	Genotype	IC50 / EC50 (nM)
AL-611 Triphosphate	HCV NS5B Polymerase Assay	1b	130
AL-611	HCV Replicon Assay	1b	5

Data extracted from Wang G, et al. J Med Chem. 2020.

Table 2: Intracellular Nucleoside Triphosphate (NTP) Formation

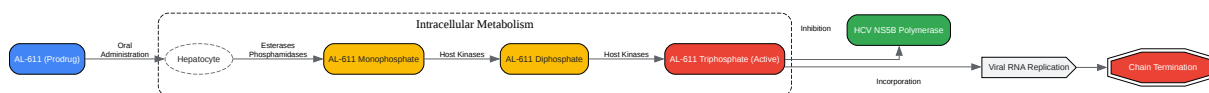
Cell Type	Compound	Concentration (μ M)	Time (h)	NTP Level (pmol/ 10^6 cells)
Primary Human Hepatocytes	AL-611	1	24	High (Specific values not publicly available)

Information based on statements in Wang G, et al. J Med Chem. 2020, indicating high levels of the nucleoside 5'-triphosphate were observed.[\[1\]](#)[\[2\]](#)

Mechanism of Action

AL-611 is a phosphoramidate prodrug, a chemical modification designed to enhance its oral bioavailability and facilitate its entry into hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, the phosphoramidate moiety is cleaved by cellular enzymes to release the monophosphate of the guanosine nucleoside analogue. This monophosphate is then further phosphorylated by host cell kinases to its active triphosphate form.

The active triphosphate metabolite of **AL-611**'s parent compound acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural guanosine triphosphate and is incorporated into the elongating viral RNA strand. However, due to modifications in its sugar moiety, the incorporated analogue prevents the addition of the next nucleotide, thereby causing premature chain termination and inhibiting viral replication.



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Figure 1: Mechanism of action of **AL-611**.

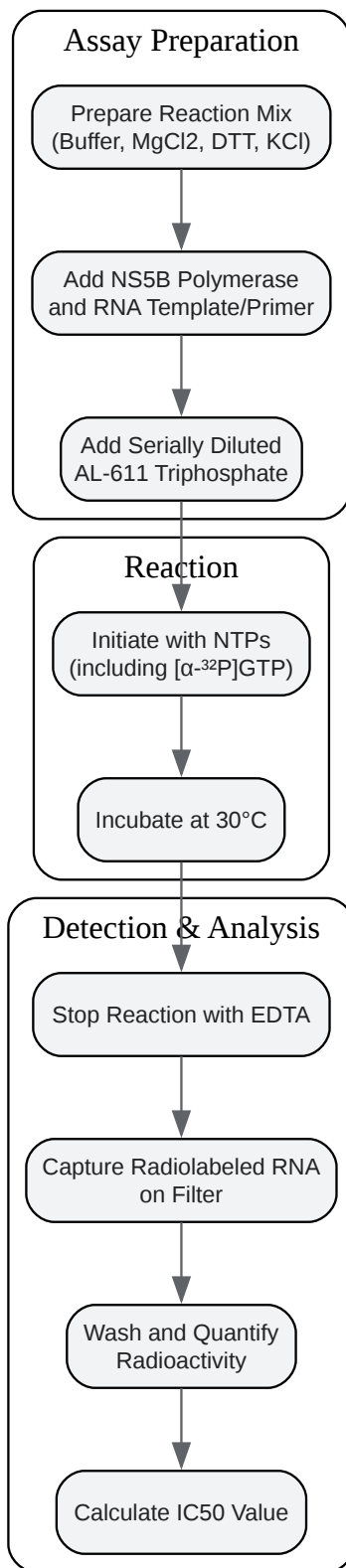
Experimental Protocols

HCV NS5B Polymerase Assay

The inhibitory activity of the triphosphate form of **AL-611**'s parent compound against the HCV NS5B polymerase was determined using an in vitro enzymatic assay. A detailed protocol based on standard methodologies is as follows:

- **Enzyme and Template Preparation:** Recombinant HCV NS5B polymerase (genotype 1b) was purified. A synthetic RNA template and a complementary primer were used to initiate RNA synthesis.
- **Reaction Mixture:** The assay was performed in a reaction buffer containing Tris-HCl, MgCl₂, DTT, KCl, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α -³²P]GTP) for detection.
- **Inhibition Assay:** The triphosphate of **AL-611**'s parent compound was serially diluted and pre-incubated with the NS5B polymerase and the template-primer complex.
- **Initiation and Elongation:** The reaction was initiated by the addition of the NTP mixture. The reaction was allowed to proceed at 30°C for a specified time.
- **Quenching and Detection:** The reaction was stopped by the addition of EDTA. The newly synthesized radiolabeled RNA was captured on a filter membrane and the unincorporated nucleotides were washed away. The radioactivity on the filter, corresponding to the amount of synthesized RNA, was quantified using a scintillation counter.

- **Data Analysis:** The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.



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Figure 2: Workflow for the HCV NS5B polymerase assay.

HCV Replicon Assay

The antiviral activity of **AL-611** in a cellular context was evaluated using an HCV replicon assay. This assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.

- **Cell Culture:** Huh-7 cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene were cultured in DMEM supplemented with fetal bovine serum and G418 (for selection of replicon-containing cells).
- **Compound Treatment:** Cells were seeded in 96-well plates and treated with serial dilutions of **AL-611**.
- **Incubation:** The plates were incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
- **Luciferase Assay:** After incubation, the cells were lysed, and the luciferase activity, which is proportional to the level of HCV RNA replication, was measured using a luminometer.
- **Cytotoxicity Assay:** In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo assay) was performed to assess the effect of the compound on cell viability.
- **Data Analysis:** The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, was determined from the dose-response curve of the luciferase signal. The CC50 (50% cytotoxic concentration) was also determined to calculate the selectivity index ($SI = CC50/EC50$).

Determination of Intracellular Nucleoside Triphosphate Levels

The formation of the active triphosphate metabolite of **AL-611**'s parent compound in primary human hepatocytes was quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

- **Cell Treatment:** Primary human hepatocytes were incubated with **AL-611** at a specified concentration for various time points.
- **Cell Lysis and Extraction:** After incubation, the cells were washed with cold phosphate-buffered saline and lysed with a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract the intracellular metabolites.
- **Sample Preparation:** The cell lysates were centrifuged to remove cell debris, and the supernatant containing the nucleotides was collected and dried. The dried extract was then reconstituted in a suitable buffer for LC-MS/MS analysis.
- **LC-MS/MS Analysis:** The reconstituted samples were injected into an LC-MS/MS system. The separation of the triphosphate metabolite from other cellular nucleotides was achieved using an appropriate HPLC column (e.g., an anion-exchange column). The detection and quantification of the triphosphate were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
- **Quantification:** The concentration of the triphosphate metabolite was determined by comparing its peak area to a standard curve generated with a known amount of the synthesized triphosphate standard. The results were normalized to the number of cells.

Clinical Development

A Phase 1 clinical trial (NCT03253471) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **AL-611** in healthy volunteers and patients with HCV infection. However, the trial was terminated due to a strategic decision by the sponsoring company to discontinue the development of their portfolio of compounds for the treatment of hepatitis C. As a result, no clinical data from this study has been publicly released.

Conclusion

AL-611 is a promising guanosine nucleotide analogue prodrug that demonstrates potent inhibition of HCV replication in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, and its efficient conversion to the active triphosphate form in hepatocytes highlight its potential as an antiviral agent. While its clinical development was halted due to strategic reasons, the preclinical data for **AL-611** provide valuable insights for the

design and development of future nucleoside analogue inhibitors for the treatment of viral diseases.

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References

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